molecular formula C20H22N2O2S B2778993 N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 1105245-84-8

N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2778993
CAS No.: 1105245-84-8
M. Wt: 354.47
InChI Key: DIOORTMFTXLQOB-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide ( 1105245-84-8) is a synthetic small molecule with a molecular formula of C20H22N2O2S and a molecular weight of 354.47 g/mol . It features a 1,4-benzothiazine core, a structural motif found in compounds with significant biological activity and research interest. The benzothiazole and benzothiazine class of heterocyclic compounds to which this molecule belongs is extensively investigated in medicinal chemistry for a range of potential applications . These compounds have demonstrated relevance in neurological research, including studies on central muscle relaxation, local brain ischemia, and as anticonvulsant agents, where the aminoacetamide linkage has been noted as an important feature for biological activity . Furthermore, analogous structures have been explored for their selective effects in other research areas . This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers can order this compound with high purity (90% or greater) in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-(4-butylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-3-6-14-9-11-15(12-10-14)21-19(23)13-18-20(24)22-16-7-4-5-8-17(16)25-18/h4-5,7-12,18H,2-3,6,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOORTMFTXLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, with the CAS number 1105245-84-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens and diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S, with a molecular weight of 354.5 g/mol. The compound features a benzothiazine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H22N2O2S
Molecular Weight354.5 g/mol
CAS Number1105245-84-8

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For example, studies have reported that related compounds can inhibit various pathogens, including bacteria and fungi. The compound's structure allows for interactions with microbial enzymes, disrupting their function.

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have been noted to inhibit Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall disruption and enzyme inhibition .
  • Antifungal Activity : The antibacterial properties extend to antifungal activity as well. Some benzothiazine derivatives have demonstrated efficacy against fungi such as Candida albicans, likely by interfering with fungal cell membrane integrity .

Anticancer Activity

The compound shows promise in anticancer research as well. Studies have indicated that benzothiazine derivatives can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition leads to increased rates of apoptosis in cancerous cells .

Inhibitory Effects on Enzymes

Molecular docking studies suggest that this compound could act as an inhibitor for several enzymes:

  • Cyclooxygenase (COX) : It has been suggested that the compound may inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .
  • HCV Polymerase : Related benzothiazine compounds have been identified as potent inhibitors of HCV polymerase, indicating potential use in antiviral therapies .

Case Studies

Several studies have focused on the biological activity of benzothiazine derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of benzothiazine derivatives exhibited IC50 values ranging from 10 to 50 µg/mL against E. coli and S. aureus, showcasing their potential as antimicrobial agents .
  • Anticancer Research : In vitro studies reported that certain derivatives led to a significant reduction in the viability of breast cancer cell lines (MCF-7), with IC50 values below 30 µM .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that benzothiazine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, derivatives of benzothiazine have demonstrated cytotoxic effects against human cancer cell lines, indicating a need for further exploration in cancer therapy .
  • Anti-inflammatory Effects :
    • Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Research has indicated that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

Data Table of Relevant Studies

Study ReferenceApplicationFindings
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity of various benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
  • Case Study on Anticancer Activity :
    • In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. These findings warrant further investigation into its mechanism of action and potential clinical applications.

Chemical Reactions Analysis

Reaction Types and Functional Group Participation

The compound undergoes key transformations due to its distinct functional groups:

Reaction Type Reactive Site Conditions/Catalysts Outcome/Application
Nucleophilic substitution Trifluoromethyl group (-CF₃)K₂CO₃ in DMF, 80°CIntroduces new substituents (e.g., -OH, -NH₂) to enhance solubility
Oxidation Thiazine ring (S/N)H₂O₂ in acetic acid, 50°CForms sulfoxide/sulfone derivatives for increased metabolic stability
Hydrolysis Acetamide group (-CONH-)NaOH (2M), reflux in ethanol/waterCleaves amide bond to yield carboxylic acid intermediates
Reductive amination Ketone group (C=O)NaBH₃CN, MeOH, RT Generates secondary amine derivatives for enhanced bioactivity

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing -CF₃ group facilitates nucleophilic substitution under basic conditions. For example:
R-CF3+NH3K2CO3,DMFR-NH2+3HF\text{R-CF}_3 + \text{NH}_3 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{R-NH}_2 + 3\text{HF}
This reaction modifies electronic properties, improving binding to hydrophobic enzyme pockets.

Thiazine Ring Oxidation

Controlled oxidation with H₂O₂ selectively converts the sulfur atom in the thiazine ring to sulfoxide (S=O) or sulfone (O=S=O) forms, altering ring aromaticity and redox potential.

Amide Hydrolysis

Basic hydrolysis cleaves the acetamide moiety, producing 2-(3-oxo-benzothiazin-2-yl)acetic acid, which can be re-esterified or coupled with other amines for prodrug development.

Reaction Optimization and Analytical Methods

  • Solvent systems : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates for substitutions.

  • Catalysts : Pd/C for hydrogenation; trifluoroacetic acid for acid-mediated cyclizations .

  • Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progress and purity (>95% by HPLC).

Synthetic Derivatives and Pharmacological Relevance

Derivative Synthetic Route Biological Activity
Sulfone analog H₂O₂ oxidationImproved COX-2 inhibition
Secondary amine derivative Reductive amination Enhanced blood-brain barrier penetration
Carboxylic acid analog NaOH hydrolysisProdrug precursor for oral formulations

Stability and Side Reactions

  • Thermal degradation : Prolonged heating above 100°C induces decomposition of the thiazine ring.

  • Light sensitivity : UV exposure causes cis-trans isomerism at the acetamide bond, necessitating amber glass storage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of 1,4-benzothiazinone derivatives are highly dependent on the substituents attached to the phenyl ring of the acetamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,4-Benzothiazinone Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) Key Biological Activity Key References
N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-butylphenyl 354.47 Antifungal (inferred)
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-chlorophenyl 332.82 Antifungal, antiviral
N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-nitrophenyl 343.36 Screening compound (activity under study)
N-[4-(trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-CF₃-phenyl 368.36 Undisclosed (structural analog)
N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 2-butoxyphenyl 370.47 Undisclosed (ortho substitution)

Key Insights:

Substituent Effects on Activity: Steric Bulk: The 4-butyl group in the target compound provides greater steric bulk compared to smaller substituents (e.g., Cl, NO₂). QSAR studies indicate that bulky para-substitutions enhance antifungal activity by optimizing interactions with hydrophobic pockets in target enzymes . For example, the 4-chlorophenyl analog exhibits confirmed antifungal and antiviral activity .

Positional Isomerism :

  • Substitution at the ortho position (e.g., 2-butoxyphenyl in ) may hinder binding due to steric clashes, whereas para substitution (e.g., 4-butylphenyl) maximizes spatial compatibility with target sites .

Physicochemical Properties: The 4-butyl group increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility. In contrast, polar substituents like NO₂ or CF₃ could enhance solubility but reduce bioavailability .

Research Findings and Mechanistic Insights

Antifungal Activity: The 4-chlorophenyl analog () demonstrated MIC values of 2–8 µg/mL against Candida albicans and Aspergillus fumigatus, attributed to inhibition of fungal lanosterol demethylase . The target compound’s 4-butyl group is predicted to enhance activity due to improved hydrophobic interactions, though experimental validation is pending .

Structural and Crystallographic Data: Crystal structures of related compounds (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide in ) reveal a puckered benzothiazinone ring (half-chair conformation) and intermolecular hydrogen bonding (N–H⋯O), critical for stabilizing active conformations .

QSAR Predictions :

  • A 2014 3D-QSAR model (r² = 0.9172, q² = 0.8223) identified steric descriptors (e.g., molar refractivity) as dominant factors, supporting the superiority of bulky para-substituents like butyl over smaller groups .

Q & A

Q. What are the established synthetic routes for N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Condensation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives with activated acetamide precursors.
  • Introduction of the 4-butylphenyl group via nucleophilic substitution or coupling reactions. Reaction conditions (temperature: 60–100°C; solvents: DMF or THF; catalysts: e.g., Pd for cross-coupling) are critical for yield optimization. Purification typically involves column chromatography or recrystallization .

Q. How is structural integrity confirmed after synthesis?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • X-ray crystallography (for crystalline derivatives) to resolve bond angles and stereochemistry .

Q. What functional groups in the compound contribute to its bioactivity?

  • The benzothiazinone core (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) enables hydrogen bonding with biological targets.
  • The 4-butylphenyl group enhances lipophilicity, improving membrane permeability.
  • The acetamide linker provides structural flexibility for target interaction .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

Use Design of Experiments (DOE) to test variables:

  • Temperature : Higher temperatures (80–100°C) may accelerate coupling but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions.
  • Catalyst loading : Pd-based catalysts (0.5–2 mol%) balance cost and efficiency. Monitor progress via TLC/HPLC and validate with mass spectrometry .

Q. What strategies identify the compound’s biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDBe) to predict binding to kinases or GPCRs.
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity.
  • Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cell lines .

Q. How to resolve contradictions in spectral data during characterization?

  • Repetition under controlled conditions to exclude experimental artifacts.
  • Advanced NMR techniques : 2D-COSY or HSQC to resolve overlapping signals.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

  • Synthesize analogs with modified substituents (e.g., replacing butylphenyl with fluorophenyl).
  • Test bioactivity in standardized assays (e.g., IC₅₀ in cancer cell lines).
  • Correlate electronic (Hammett constants) or steric parameters with activity trends .

Q. How to address reproducibility challenges in pharmacological studies?

  • Strict batch-to-batch consistency : Use HPLC (≥95% purity) and Karl Fischer titration (water content <0.1%).
  • Standardized assay protocols : Pre-treat cells with identical culture conditions.
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

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